molecular formula C8H8O2S B079103 Phenyl methylsulfanylformate CAS No. 13509-28-9

Phenyl methylsulfanylformate

Cat. No.: B079103
CAS No.: 13509-28-9
M. Wt: 168.21 g/mol
InChI Key: DLYZNVYLULHBQS-UHFFFAOYSA-N
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Description

Phenyl methylsulfanylformate (C₈H₈O₂S) is an organosulfur compound featuring a phenyl group, a methylsulfanyl (SCH₃) substituent, and a formate ester functional group. These compounds share ester or sulfonamide linkages with aromatic systems, making them relevant for comparative analysis.

Properties

CAS No.

13509-28-9

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

phenyl methylsulfanylformate

InChI

InChI=1S/C8H8O2S/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

DLYZNVYLULHBQS-UHFFFAOYSA-N

SMILES

CSC(=O)OC1=CC=CC=C1

Canonical SMILES

CSC(=O)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Methyl Phenylacetate
  • Structure : Methyl phenylacetate (C₉H₁₀O₂) consists of a phenyl group attached to an acetate ester (CH₃COOCH₃).
  • Synthesis and Applications: Synthesized via esterification of phenylacetic acid with methanol. Used as a flavoring agent in food and fragrances due to its fruity aroma .
  • Analytical Methods :
    • Chromatographic techniques (e.g., HPLC) are commonly employed for purity assessment, similar to methods used for phenylephrine hydrochloride in pharmaceutical formulations .
2.2 Methyl Sulfonamide Derivatives
  • Structure: Compounds like N-Methyl-perfluorooctane-1-sulfonamide (C₉H₄F₁₇NO₂S) feature a sulfonamide group (SO₂NHCH₃) attached to a fluorinated alkyl chain.
  • Properties :
    • High thermal and chemical stability due to strong S–N bonds and fluorine substitution.
    • Used in surfactants and industrial applications .
  • Comparison with Phenyl Methylsulfanylformate :
    • The sulfonamide group in these derivatives differs from the sulfanylformate (S–O–COO–) linkage in this compound, leading to distinct reactivity and solubility profiles.
2.3 2-(Phenylsulfanyl)phenylamine
  • Structure : C₁₂H₁₁NS combines a phenylsulfanyl (S–C₆H₅) group with an aniline moiety.
  • Applications :
    • Serves as an intermediate in antipsychotic drug synthesis .
  • Analytical Relevance :
    • Spectrophotometric methods, such as those developed for phenylephrine hydrochloride (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹), could theoretically apply to phenylsulfanyl-containing compounds .

Key Comparative Data

Property This compound* Methyl Phenylacetate N-Methyl-perfluorooctane-1-sulfonamide
Molecular Formula C₈H₈O₂S C₉H₁₀O₂ C₉H₄F₁₇NO₂S
Functional Groups Formate ester, SCH₃ Acetate ester, phenyl Sulfonamide, fluorinated alkyl
Typical Applications Hypothesized: Agrochemistry Flavoring agents Surfactants, industrial uses
Analytical Methods Not reported HPLC, GC-MS LC-MS, fluorimetric assays

*Note: Data for this compound is inferred due to absence in evidence.

Q & A

Q. What methodologies validate the absence of genotoxic impurities in this compound batches intended for pharmacological studies?

  • Methodological Answer : Perform Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) and chromosomal aberration assays (OECD 473) in mammalian cells. Quantify impurities (e.g., methylsulfanyl chloride) via LC-MS/MS with a limit of detection ≤0.1 ppm. Include positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO) .

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